molecular formula C19H18N2O2 B11054280 1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-

Cat. No.: B11054280
M. Wt: 306.4 g/mol
InChI Key: YHCBWNXBJITCDQ-UHFFFAOYSA-N
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Description

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- is a complex organic compound characterized by its unique structure, which includes a quinoline moiety attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common approach is the condensation of 8-quinolinecarboxaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst to form the intermediate compound. This intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinoline carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline compounds.

Scientific Research Applications

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
  • Ethanone, 1-(2,4-dimethylphenyl)-
  • 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone

Uniqueness

1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]- is unique due to its combination of a quinoline and pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-acetyl-2,5-dimethyl-1-quinolin-8-ylpyrrol-3-yl)ethanone

InChI

InChI=1S/C19H18N2O2/c1-11-17(13(3)22)18(14(4)23)12(2)21(11)16-9-5-7-15-8-6-10-20-19(15)16/h5-10H,1-4H3

InChI Key

YHCBWNXBJITCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC3=C2N=CC=C3)C)C(=O)C)C(=O)C

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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